N-(4-butylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide N-(4-butylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 946358-55-0
VCID: VC11925758
InChI: InChI=1S/C22H27NO3/c1-4-5-7-16-10-12-18(13-11-16)23-20(24)15-25-19-9-6-8-17-14-22(2,3)26-21(17)19/h6,8-13H,4-5,7,14-15H2,1-3H3,(H,23,24)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol

N-(4-butylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

CAS No.: 946358-55-0

Cat. No.: VC11925758

Molecular Formula: C22H27NO3

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide - 946358-55-0

Specification

CAS No. 946358-55-0
Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
IUPAC Name N-(4-butylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Standard InChI InChI=1S/C22H27NO3/c1-4-5-7-16-10-12-18(13-11-16)23-20(24)15-25-19-9-6-8-17-14-22(2,3)26-21(17)19/h6,8-13H,4-5,7,14-15H2,1-3H3,(H,23,24)
Standard InChI Key HDQPCFFLVFITPX-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Canonical SMILES CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 2,3-dihydrobenzofuran ring system substituted with two methyl groups at the 2-position and an acetamide-linked 4-butylphenyl group at the 7-position. Key structural and computational properties are summarized below:

Table 1: Molecular Properties of N-(4-Butylphenyl)-2-[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Oxy]Acetamide

PropertyValue
Molecular FormulaC22H27NO3\text{C}_{22}\text{H}_{27}\text{NO}_{3}
Molecular Weight353.5 g/mol
IUPAC NameN-(4-butylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
SMILESCCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
LogP (Predicted)4.2 (indicative of high lipophilicity)
Hydrogen Bond Donors/Acceptors1 donor, 3 acceptors

The 4-butylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The dihydrobenzofuran core contributes to structural rigidity, a feature associated with enhanced receptor binding in related compounds .

Synthesis and Preparation

The synthesis of this compound likely involves a multi-step process:

Key Synthesis Steps

  • Benzofuran Core Preparation:

    • Cyclization of phenol derivatives with aldehydes or ketones under acidic conditions.

    • Introduction of methyl groups via alkylation at the 2-position.

  • Acetamide Side Chain Synthesis:

    • Reaction of 4-butylaniline with acetic anhydride to form the acetamide intermediate.

  • Coupling Reaction:

    • Etherification or nucleophilic substitution to link the benzofuran core to the acetamide side chain.

Table 2: Representative Synthetic Pathway

StepReactantsConditionsYield
1Phenol derivative + ketoneH+^+, heat60–75%
24-Butylaniline + acetic anhydrideReflux, 2 h85–90%
3Benzofuran intermediate + acetamideK2_2CO3_3, DMF, 80°C50–65%

This route aligns with methods used for structurally similar benzofurans, though optimization may be required for scale-up .

Research Findings on Related Compounds

Table 3: Comparative Bioactivity of Benzofuran Analogs

CompoundActivityMechanismReference
5-EAPBSerotonin receptor agonismTA1/5-HT2B_{2B} activation
PretomanidAntitubercularNitroreductase activation
3-Acyl-5-hydroxybenzofuranAntiproliferative (MCF-7, IC50_{50} = 43.08 μM)ERα modulation

The target compound’s nitro-free structure may reduce mutagenicity risks associated with nitroheterocycles like pretomanid .

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